molecular formula C14H14O B6298866 2-Methylbenzhydrol, (+)- CAS No. 1517-59-5

2-Methylbenzhydrol, (+)-

Cat. No.: B6298866
CAS No.: 1517-59-5
M. Wt: 198.26 g/mol
InChI Key: MXHXXJOHFRHBFB-AWEZNQCLSA-N
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Description

It is a white crystalline solid characterized by its methyl and phenyl functional groups . This compound is used in various chemical processes and has significant applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzhydrol can be synthesized through several methods. One common method involves the reaction of 2-chloromethylbenzophenone with methylethanolamine, followed by reduction with sodium borohydride. Another method includes the reaction between an aryl halide and benzaldehyde.

Industrial Production Methods: In industrial settings, 2-Methylbenzhydrol is often produced through the reduction of 2-methylbenzophenone using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, acetic acid with iodine and aqueous hypophosphorous acid.

    Substitution: Tropine.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methylbenzhydrol involves its ability to undergo etherification and reduction reactions. In medicinal chemistry, it interacts with its targets through these reactions, leading to the formation of biologically active compounds. For instance, its etherification with tropine results in the formation of tropinyl 2-methyl-benzhydryl ether hydrobromide, which has pharmacological properties .

Comparison with Similar Compounds

Uniqueness: 2-Methylbenzhydrol is unique due to its specific functional groups, which allow it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form biologically active compounds through etherification and reduction reactions sets it apart from other similar compounds.

Properties

IUPAC Name

(S)-(2-methylphenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10,14-15H,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHXXJOHFRHBFB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164852
Record name 2-Methylbenzhydrol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517-59-5
Record name 2-Methylbenzhydrol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylbenzhydrol, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLBENZHYDROL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5DI843T9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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